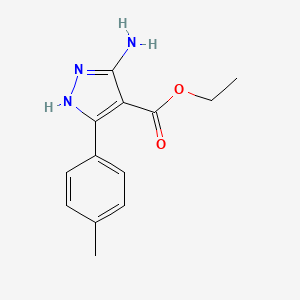
ethyl 3-amino-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate, also known as EMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMP belongs to the pyrazole family of compounds and has a molecular formula of C14H16N4O2.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One notable application of pyrazole derivatives, closely related to ethyl 3-amino-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate, is in corrosion inhibition. A study by Dohare et al. (2017) demonstrated that pyranpyrazole derivatives serve as effective corrosion inhibitors for mild steel in industrial pickling processes. These compounds showed promising results in gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) tests, suggesting their potential as eco-friendly alternatives to traditional corrosion inhibitors (Dohare, Ansari, Quraishi, & Obot, 2017).
Synthesis and Chemical Transformations
The compound and its analogs have been extensively utilized in the synthesis of various heterocyclic compounds, offering a rich chemistry that can be harnessed for the creation of novel molecules. For example, Ghozlan et al. (2014) explored the chemical transformations of ethyl 3-amino-5-phenylpyrazole-4-carboxylate, demonstrating its versatility in synthesizing pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles. This study highlights the compound's role in expanding the chemical space of pyrazole derivatives (Ghozlan, Abdelrazek, Mohammed, & Azmy, 2014).
Crystallography and Material Science
In material science, the structural analysis of pyrazole derivatives, including this compound, has contributed to understanding the molecular architecture and designing materials with desired properties. Kumar et al. (2018) investigated the crystal structure of a related compound, providing insights into its molecular geometry and potential applications in material design (Kumar, Banerjee, Brahmachari, & Gupta, 2018).
Pharmaceutical Research
While excluding specific drug use and side effects, it's noteworthy that the structural motifs present in this compound have been explored for pharmaceutical applications. Research into analogs of this compound has led to the development of molecules with potential biological activities, including antimicrobial and anticancer properties. For instance, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showing significant antimicrobial and anticancer activities (Hafez, El-Gazzar, & Al-Hussain, 2016).
Eigenschaften
IUPAC Name |
ethyl 3-amino-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)10-11(15-16-12(10)14)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H3,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPASNNITHWXAJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1N)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-fluorophenyl)carbonyl]-1H-indole-5-carbonitrile](/img/structure/B2972615.png)

![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-6-fluorobenzamide](/img/structure/B2972623.png)





![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2972631.png)
![(Z)-methyl 2-(6-fluoro-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2972632.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2972634.png)
![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2972636.png)